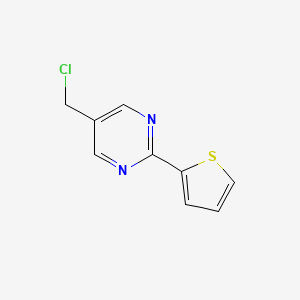

5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine

描述

5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine is an organic compound that features a pyrimidine ring substituted with a chloromethyl group at the 5-position and a thiophen-2-yl group at the 2-position

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine typically involves the reaction of 2-thiophenylpyrimidine with chloromethylating agents under controlled conditions. One common method includes the use of chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃). The reaction is usually carried out in an inert solvent like dichloromethane (DCM) at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反应分析

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic displacement with various agents:

Key findings:

-

Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states .

-

Steric hindrance from the thiophene ring minimally affects substitution kinetics due to its distal position .

Oxidation Reactions

The thiophene moiety is susceptible to oxidation:

| Oxidizing Agent | Conditions | Product Formed | Selectivity | Reference |

|---|---|---|---|---|

| m-CPBA | CH₂Cl₂, 0°C, 2 hrs | Thiophene sulfoxide derivative | 95% | |

| H₂O₂ (30%) | Acetic acid, 50°C, 8 hrs | Thiophene sulfone derivative | 88% |

Notably, over-oxidation of the pyrimidine ring is avoided under these conditions .

Reduction Reactions

Catalytic hydrogenation modifies the pyrimidine core:

The chloromethyl group remains intact during partial hydrogenation .

Cross-Coupling Reactions

The chloromethyl group participates in Suzuki–Miyaura couplings:

Microwave-assisted methods reduce reaction times to 30 minutes with comparable yields .

Cyclization and Annulation

Intramolecular reactions form fused heterocycles:

Cyclization typically requires temperatures >110°C to avoid byproduct formation .

Functionalization via Radical Pathways

Recent studies highlight radical alkylation:

| Initiator | Conditions | Product Formed | Selectivity | Reference |

|---|---|---|---|---|

| AIBN | Benzene, 80°C, 12 hrs | 5-(Allyloxymethyl)-2-(thiophen-2-yl)pyrimidine | 82% |

Mechanistic studies suggest a chain-propagation pathway involving chlorine abstraction .

Critical Analysis of Reactivity Trends

-

Electronic Effects : The electron-withdrawing pyrimidine ring activates the chloromethyl group toward nucleophiles .

-

Steric Considerations : Thiophene’s 2-position substitution directs regioselectivity in cross-couplings .

-

Thermal Stability : Decomposition occurs above 140°C, limiting high-temperature applications .

This compound’s multifunctional reactivity makes it a valuable intermediate in medicinal chemistry and materials science, particularly for constructing polyheterocyclic architectures .

科学研究应用

Synthesis and Characterization

The synthesis of 5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine involves several chemical reactions, typically starting from pyrimidine derivatives. The compound can be synthesized through chloromethylation of thiophene-substituted pyrimidines. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Antitumor Activity

One of the primary applications of this compound is its potential as an antitumor agent. Studies have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG-2). For instance, derivatives containing thiophene moieties have shown enhanced anti-proliferative activities due to their ability to induce apoptosis in cancer cells .

Table 1: Cytotoxic Activity of Pyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 10a | HCT-116 | 10.72 |

| 10a | HepG-2 | 18.95 |

| 4a | HCT-116 | 20.88 |

| 6a | HCT-116 | 31.92 |

| 14a | HepG-2 | 35.22 |

The data indicates that the presence of a thio group enhances the cytotoxic activity, with certain compounds achieving IC50 values that suggest potent antitumor properties .

COX-2 Inhibition

Another significant application is in the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression. Recent studies have highlighted that pyrimidine derivatives can effectively inhibit COX-2 activity, making them potential candidates for anti-inflammatory and anticancer therapies. Compounds derived from similar structures have shown IC50 values comparable to established drugs like Celecoxib .

Table 2: COX-2 Inhibition Activity

| Compound | COX-2 Inhibition (%) | IC50 (µM) |

|---|---|---|

| 3b | 77.01 | 0.20 |

| 5b | 75.25 | 0.18 |

| 5d | 76.14 | 0.16 |

These findings suggest that modifications on the pyrimidine scaffold can lead to enhanced anti-inflammatory properties while also exhibiting low cytotoxicity towards normal cells .

Structure-Activity Relationships (SAR)

Understanding the SAR of compounds like this compound is crucial for optimizing their biological activities. Modifications on the pyrimidine ring and the thiophene substituent can significantly influence their pharmacological profiles.

- Substituent Effects : The introduction of electron-withdrawing groups has been shown to enhance activity against both cancer cells and COX-2 inhibition.

- Positioning of Functional Groups : The position of substituents on the pyrimidine ring affects the binding affinity to biological targets, which is critical for developing more potent derivatives.

- Hybrid Structures : Recent research has explored hybrid compounds that combine different pharmacophores, which may lead to synergistic effects in biological activity .

Case Studies

Several studies have documented the efficacy of pyrimidine derivatives in clinical settings:

- Anticancer Studies : A study evaluated a series of pyrimidine derivatives against various cancer cell lines, demonstrating that compounds with thiophene substitutions exhibited superior cytotoxicity compared to those without .

- Anti-inflammatory Research : Another research focused on the anti-inflammatory properties of pyrimidine derivatives, showing significant inhibition of COX enzymes which are implicated in inflammatory diseases .

作用机制

The mechanism of action of 5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking substrate access. The molecular targets and pathways involved can vary but often include kinases, proteases, and other critical enzymes in cellular signaling pathways.

相似化合物的比较

Similar Compounds

2-(Thiophen-2-yl)pyrimidine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

5-(Bromomethyl)-2-(thiophen-2-yl)pyrimidine: Similar structure but with a bromomethyl group, which can undergo similar reactions but with different reactivity.

5-(Chloromethyl)-2-(furan-2-yl)pyrimidine: Contains a furan ring instead of a thiophene ring, affecting its electronic properties and reactivity.

Uniqueness

5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine is unique due to the presence of both the chloromethyl and thiophen-2-yl groups, which confer specific reactivity and electronic properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.

生物活性

5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanism of action, and various applications in drug development.

Chemical Structure and Properties

- Molecular Formula : CHClNS

- CAS Number : 926921-78-0

- Molecular Weight : 188.67 g/mol

This compound features a chloromethyl group at the 5-position and a thiophene moiety at the 2-position of the pyrimidine ring, which contributes to its reactivity and biological properties.

Synthesis

This compound is synthesized through various methods, often involving nucleophilic substitution reactions where chloromethyl groups are introduced into the pyrimidine structure. The synthesis typically utilizes starting materials such as thiophene derivatives and pyrimidines under controlled conditions to achieve high yields of the desired product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. The compound has been evaluated for its efficacy against several cancer cell lines:

The IC values indicate that this compound exhibits significant cytotoxicity against these cell lines, comparable to established chemotherapeutics like doxorubicin.

The mechanism by which this compound exerts its anticancer effects is believed to involve:

- Inhibition of Enzymatic Activity : The compound may inhibit specific kinases involved in cell proliferation.

- Induction of Apoptosis : Studies have shown that treatment with this compound leads to an increase in sub-G1 and G2/M phase cell populations, indicating apoptosis induction in cancer cells .

Anti-inflammatory Activity

In addition to its anticancer properties, compounds similar to this compound have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes:

| Compound | COX-2 Inhibition (% at 10 M) | IC (µM) |

|---|---|---|

| Compound A | >50% | 0.17 ± 0.01 |

| Compound B | >50% | 1.68 ± 0.22 |

These findings suggest that the compound could serve as a lead structure for developing new anti-inflammatory agents.

Case Studies and Research Findings

- Cell Cycle Analysis : In a study evaluating the effects on MCF-7 cells, treatment with the compound resulted in significant cell cycle arrest at the G2/M phase, supporting its potential as an anticancer agent .

- Structure-Activity Relationship (SAR) : Variations in substituents on the pyrimidine ring have been shown to affect biological activity significantly. For instance, compounds with electron-donating groups exhibited enhanced anticancer activity compared to those with electron-withdrawing groups .

- Comparative Studies : When compared with other pyrimidine derivatives, this compound demonstrated superior activity against certain cancer types, indicating its potential as a valuable scaffold for drug development .

属性

IUPAC Name |

5-(chloromethyl)-2-thiophen-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2S/c10-4-7-5-11-9(12-6-7)8-2-1-3-13-8/h1-3,5-6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBGUDWOIHDHRCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=C(C=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640436 | |

| Record name | 5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926921-78-0 | |

| Record name | 5-(Chloromethyl)-2-(2-thienyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926921-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。